3,8-Dichlorofluoranthene
CAS No.:
Cat. No.: VC17549068
Molecular Formula: C16H8Cl2
Molecular Weight: 271.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H8Cl2 |
|---|---|
| Molecular Weight | 271.1 g/mol |
| IUPAC Name | 3,8-dichlorofluoranthene |
| Standard InChI | InChI=1S/C16H8Cl2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
| Standard InChI Key | ADBPUTUHSVGVSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
3,8-Dichlorofluoranthene (CHCl) is a fused tricyclic aromatic hydrocarbon comprising three benzene rings arranged in a non-linear configuration. The chlorine substituents at the 3- and 8-positions introduce steric and electronic modifications that influence its reactivity and environmental fate . Systematic nomenclature follows IUPAC guidelines, with the fluoranthene backbone numbered to prioritize the lowest possible locants for the chlorine atoms (Figure 1).
Table 1: Key Physicochemical Properties of 3,8-Dichlorofluoranthene
| Property | Value | Source |
|---|---|---|
| CAS Number | 25911-52-8 | |
| Molecular Formula | CHCl | |
| Molecular Weight | 277.10 g/mol | |
| LogP (Octanol-Water) | 4.04 (estimated) |
The compound’s high logP value predicts significant lipid solubility, favoring bioaccumulation in adipose tissues and aquatic organisms . Unlike parent fluoranthene, the chlorine atoms increase molecular polarity slightly, potentially altering adsorption dynamics in particulate matter .
Synthesis and Environmental Formation Pathways
Laboratory Synthesis
3,8-Dichlorofluoranthene is synthesized via electrophilic aromatic substitution, where fluoranthene undergoes chlorination in the presence of Lewis acid catalysts (e.g., FeCl). Reaction conditions (temperature, solvent, catalyst concentration) dictate regioselectivity, with the 3- and 8-positions favored due to electronic activation by adjacent aromatic rings . Purification typically involves silica gel chromatography or recrystallization, yielding products with ≥95% purity .
Environmental Generation
In natural settings, 3,8-dichlorofluoranthene forms through:
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Thermal processes: Chlorination of fluoranthene during incomplete combustion of chlorinated plastics or biomass .
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Photochemical reactions: Reaction of fluoranthene with chlorine radicals (Cl- ) in the atmosphere, particularly in coastal regions with high Cl- concentrations .
Source apportionment studies link its environmental presence to industrial emissions, waste incineration, and secondary atmospheric reactions .
Environmental Occurrence and Behavior
Atmospheric Deposition
3,8-Dichlorofluoranthene has been detected in total deposition samples across central Europe, with fluxes ranging from 161 to 936 pg m day . Its atmospheric lifetime is prolonged by adsorption onto fine particulate matter (PM), facilitating long-range transport. Seasonal variations correlate with increased combustion activities in winter .
Toxicity and Health Implications
Acute and Subchronic Effects
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Hepatotoxicity: Chlorinated PAHs induce cytochrome P450 enzymes, leading to oxidative stress and hepatocellular damage. In mice, fluoranthene exposure increased liver weights by 7–32% at 250 mg/kg-day .
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Nephrotoxicity: Renal lesions, including tubular degeneration, were observed in rodents exposed to halogenated PAHs .
Analytical Detection and Regulatory Status
Analytical Methods
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting 3,8-dichlorofluoranthene at ultratrace levels (detection limit ≈ 0.1 pg/m) . Sample preparation involves Soxhlet extraction, silica gel cleanup, and fractionation to isolate XPAHs from complex matrices .
Table 2: Optimized GC-HRMS Parameters for 3,8-Dichlorofluoranthene Analysis
| Parameter | Setting |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |
| Ionization Mode | Electron Impact (70 eV) |
| Monitoring Ions | m/z 277 → 241, 276 → 240 |
Regulatory Considerations
Future Research Directions
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Toxicokinetics: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.
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Environmental Monitoring: Expand atmospheric and aquatic surveillance to establish global baseline concentrations.
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Remediation Strategies: Evaluate advanced oxidation processes (AOPs) for degrading 3,8-dichlorofluoranthene in contaminated sites.
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